molecular formula C16H12N4O8 B11565191 N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11565191
M. Wt: 388.29 g/mol
InChI Key: MLCCKRSTQMIKTM-CAOOACKPSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the metal ion complexed with the compound.

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . Compared to these compounds, N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to the presence of the 2-hydroxy-3,5-dinitrophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N4O8

Molecular Weight

388.29 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H12N4O8/c21-15-10(5-11(19(23)24)7-12(15)20(25)26)8-17-18-16(22)9-1-2-13-14(6-9)28-4-3-27-13/h1-2,5-8,21H,3-4H2,(H,18,22)/b17-8+

InChI Key

MLCCKRSTQMIKTM-CAOOACKPSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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